

800CW Maleimide in Biomedical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **800CW maleimide**

Cat. No.: **B12381099**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **800CW maleimide**, a near-infrared (NIR) fluorescent dye, and its applications in biomedical research. From its fundamental properties to detailed experimental protocols and advanced applications, this document serves as a technical resource for utilizing **800CW maleimide** in fluorescence imaging, targeted drug delivery, and photothermal therapy.

Core Properties of 800CW Maleimide

800CW maleimide is a thiol-reactive fluorescent dye that exhibits strong absorption and emission in the near-infrared spectrum.^{[1][2][3]} This spectral range is highly advantageous for *in vivo* imaging due to reduced tissue autofluorescence, leading to higher signal-to-noise ratios. ^[4] The maleimide functional group allows for the specific and covalent conjugation of the dye to molecules containing free sulphydryl (-SH) groups, such as cysteine residues in proteins and peptides.^[5]

Physicochemical and Spectroscopic Data

The key properties of **800CW maleimide** are summarized in the tables below, providing essential data for experimental design and application.

Property	Value	Reference(s)
Molecular Weight	1191.25 g/mol	
Molecular Formula	<chem>C52H57N4Na3O16S4</chem>	
Reactive Group	Maleimide	
Reactivity	Thiol (-SH) groups	
Spectroscopic Property	Value (in PBS)	Reference(s)
Maximum Excitation (λ_{ex})	774 nm	
Maximum Emission (λ_{em})	789 nm	
Molar Extinction Coefficient (ϵ)	240,000 M ⁻¹ cm ⁻¹	
Quantum Yield (Φ)	~12%	
Fluorescence Lifetime (τ)	~0.5 ns (in aqueous buffer)	

Key Applications in Biomedical Research

The unique properties of **800CW maleimide** make it a versatile tool for a wide range of biomedical research applications. Its primary use lies in the fluorescent labeling of biomolecules for visualization and tracking.

Fluorescence Imaging

800CW maleimide is extensively used for in vitro and in vivo fluorescence imaging. Once conjugated to a targeting moiety, such as an antibody or a peptide, it enables the visualization of specific biological targets and processes.

- **In Vitro Cellular Imaging:** Labeled antibodies or ligands can be used to visualize the expression and localization of specific receptors on the cell surface or within intracellular compartments using fluorescence microscopy.
- **In Vivo Animal Imaging:** The NIR fluorescence of 800CW allows for deep tissue imaging in small animal models. This is particularly valuable for cancer research, where labeled

antibodies can be used to visualize tumor growth, metastasis, and response to therapy.

Targeted Drug Delivery

800CW maleimide can be incorporated into targeted drug delivery systems to monitor their biodistribution and cellular uptake. By conjugating the dye to a drug carrier, such as a liposome or a nanoparticle, researchers can track its journey through the body and confirm its accumulation at the target site.

The general principle involves a targeting ligand (e.g., a peptide) that directs the drug-loaded carrier to specific cells. The **800CW maleimide** provides the imaging component, allowing for non-invasive monitoring of the delivery process.

Photothermal Therapy

In addition to its imaging capabilities, IRDye 800CW has shown potential as a photothermal agent. When irradiated with a laser at its absorption maximum, the dye can convert light energy into heat, leading to localized hyperthermia and the ablation of cancer cells. This dual functionality as both an imaging and therapeutic agent makes it a promising candidate for theranostics.

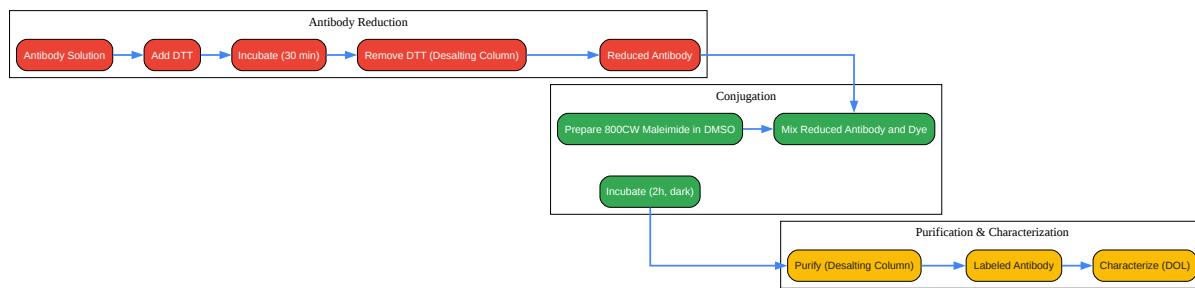
Experimental Protocols

This section provides detailed methodologies for the conjugation of **800CW maleimide** to proteins and peptides, as well as a general protocol for *in vivo* imaging.

Antibody Labeling with 800CW Maleimide

This protocol describes the labeling of an antibody through the reduction of its disulfide bonds to generate free thiol groups for reaction with **800CW maleimide**.

Materials:


- Antibody solution (e.g., 1 mg/mL in PBS)
- **800CW maleimide**
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)
- Desalting column (e.g., Sephadex G-25)
- Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

- Antibody Reduction:
 - To 1 mg of the antibody in 1 mL of PBS, add a 20-fold molar excess of DTT.
 - Incubate for 30 minutes at room temperature to reduce the disulfide bonds.
 - Remove the excess DTT using a desalting column equilibrated with PBS.
- Dye Preparation:
 - Dissolve 1 mg of **800CW maleimide** in 100 μ L of DMSO to prepare a 10 mg/mL stock solution.
- Conjugation Reaction:
 - Immediately after the removal of the reducing agent, add a 10-fold molar excess of the **800CW maleimide** solution to the reduced antibody.
 - Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle stirring.
- Purification:
 - Remove the unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS.
 - Collect the fractions containing the labeled antibody.
- Characterization:

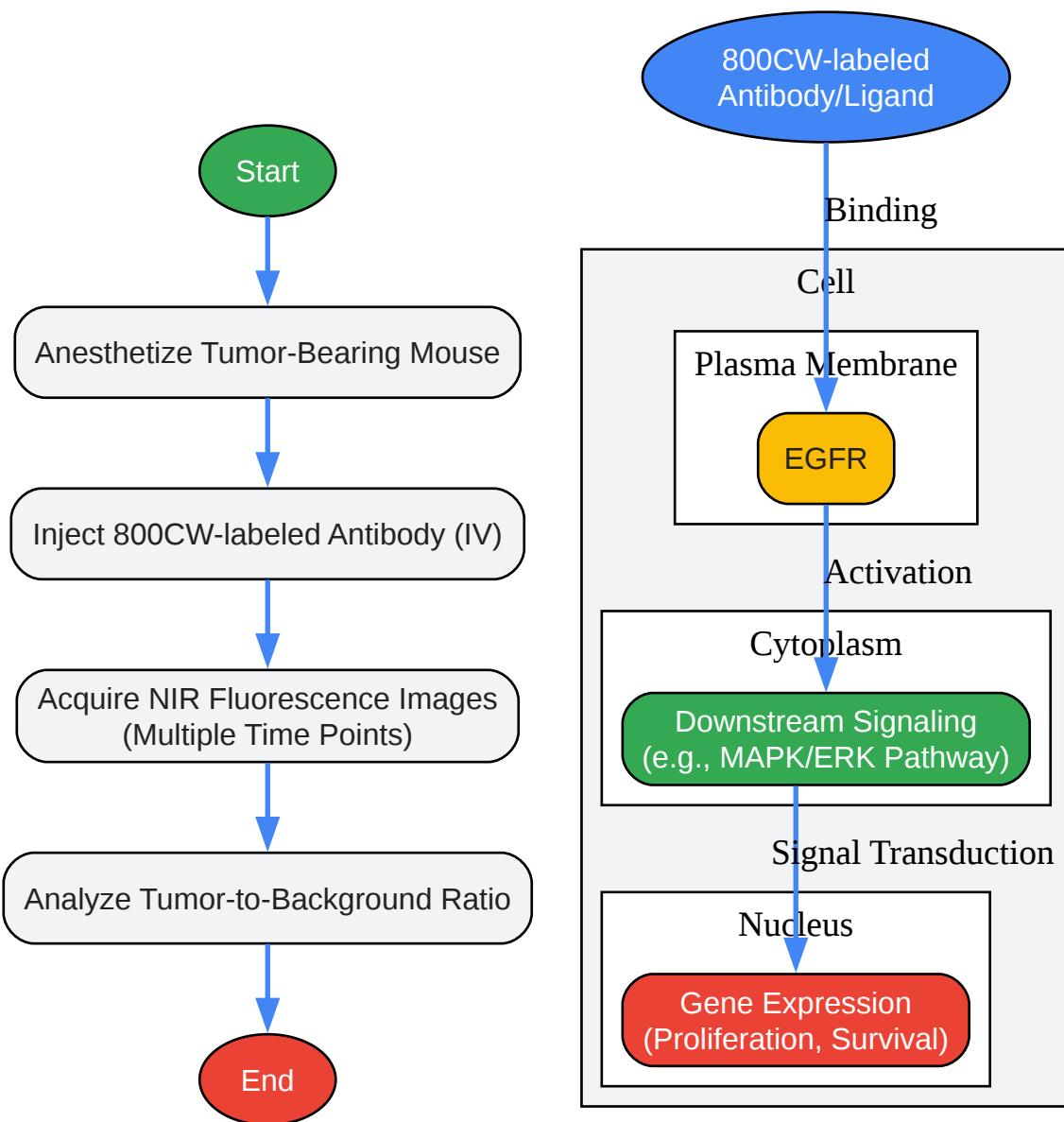
- Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 774 nm (for the dye).

[Click to download full resolution via product page](#)

Workflow for labeling an antibody with **800CW maleimide**.

In Vivo Tumor Imaging Protocol

This protocol provides a general workflow for imaging tumors in a mouse model using an **800CW maleimide**-labeled antibody.


Materials:

- Tumor-bearing mouse model
- 800CW maleimide**-labeled antibody

- Sterile PBS
- In vivo imaging system capable of NIR fluorescence detection

Procedure:

- Animal Preparation:
 - Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
- Probe Administration:
 - Inject the **800CW maleimide**-labeled antibody (typically 1-10 nmol in 100-200 μ L of sterile PBS) intravenously via the tail vein.
- Imaging:
 - Acquire fluorescence images at various time points post-injection (e.g., 1, 6, 24, 48, and 72 hours) to determine the optimal time for tumor visualization and clearance from non-target tissues.
 - Use an excitation filter around 745 nm and an emission filter around 820 nm.
- Data Analysis:
 - Quantify the fluorescence intensity in the tumor and surrounding tissues to calculate the tumor-to-background ratio.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Visualizing WNT signaling in mammalian systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. licorbio.com [licorbio.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. IRDye 800CW-Epidermal growth factor - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vanamerongenlab.nl [vanamerongenlab.nl]
- To cite this document: BenchChem. [800CW Maleimide in Biomedical Research: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12381099#applications-of-800cw-maleimide-in-biomedical-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com